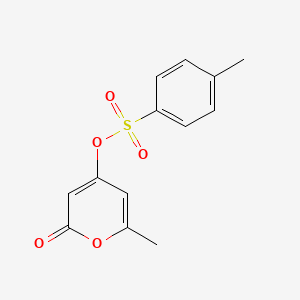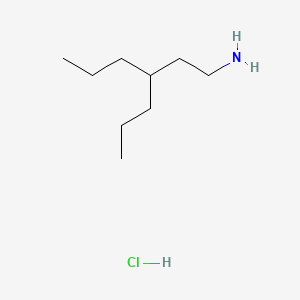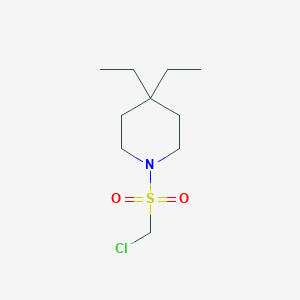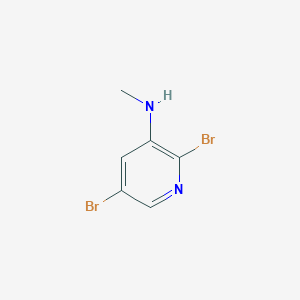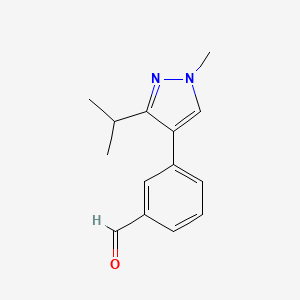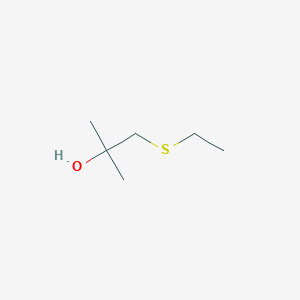![molecular formula C7H11BrN2O B15301294 3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene](/img/structure/B15301294.png)
3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1-oxa-2,8-diazaspiro[45]dec-2-ene is a heterocyclic compound that features a spirocyclic structure with a bromine atom, an oxygen atom, and two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of tert-butyl this compound-8-carboxylate as a starting material . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The spirocyclic structure allows for cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted spirocyclic compounds, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene has several scientific research applications, including:
Chemistry
Synthesis of Novel Compounds:
Biology
Protein Tyrosine Phosphatase Inhibitors: Derivatives of this compound have been evaluated as inhibitors of protein tyrosine phosphatase 1B, which is a target for the treatment of diabetes and obesity.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals with potential therapeutic effects.
Industry
Materials Science: It can be used in the development of new materials with specific properties, such as improved stability and reactivity.
Mecanismo De Acción
The mechanism of action of 3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene involves its interaction with specific molecular targets. For example, as a protein tyrosine phosphatase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby modulating cellular signaling pathways . The spirocyclic structure and the presence of the bromine atom contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-Oxa-2,8-diazaspiro[4.5]dec-2-ene Derivatives: These compounds share a similar spirocyclic structure but differ in the substituents attached to the ring system.
N-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide: This compound has a similar core structure but includes a cyclopropyl group and a carboxamide functional group.
Uniqueness
3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. Its spirocyclic structure also provides a rigid framework that can enhance binding interactions with biological targets, making it a valuable compound for drug discovery and development.
Propiedades
Fórmula molecular |
C7H11BrN2O |
|---|---|
Peso molecular |
219.08 g/mol |
Nombre IUPAC |
3-bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene |
InChI |
InChI=1S/C7H11BrN2O/c8-6-5-7(11-10-6)1-3-9-4-2-7/h9H,1-5H2 |
Clave InChI |
PTYJFKDGLGUXTC-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC12CC(=NO2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[(4-chloro-5-cyclopropylpyrimidin-2-yl)amino]propyl}cyclobutanecarboxamide](/img/structure/B15301216.png)
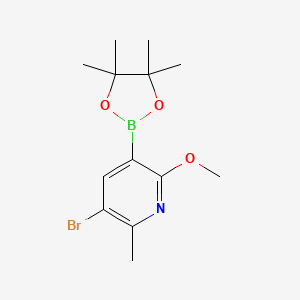
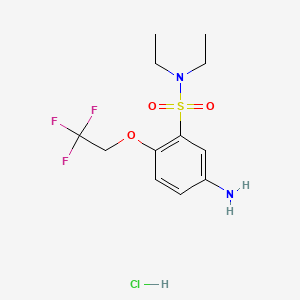
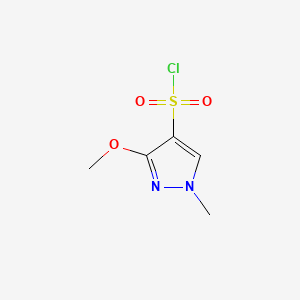
![2-[4-(4H-1,2,4-triazol-3-yl)phenyl]acetic acid](/img/structure/B15301232.png)

